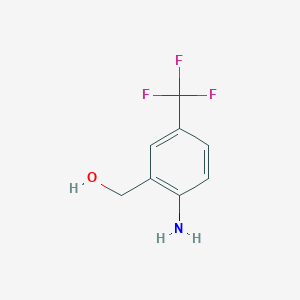

2-Amino-5-(trifluoromethyl)benzyl alcohol

Description

BenchChem offers high-quality 2-Amino-5-(trifluoromethyl)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(trifluoromethyl)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-amino-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZAQGCLEZPQKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620230 | |

| Record name | [2-Amino-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220107-65-3 | |

| Record name | [2-Amino-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Amino-5-(trifluoromethyl)benzyl alcohol from m-chlorobenzotrifluoride

An In-depth Technical Guide to the Synthesis of 2-Amino-5-(trifluoromethyl)benzyl alcohol from m-Chlorobenzotrifluoride

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 2-Amino-5-(trifluoromethyl)benzyl alcohol, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, m-chlorobenzotrifluoride, and proceeds through a multi-step sequence involving nitration, nucleophilic aromatic substitution, and sequential reductions. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles and strategic considerations for each transformation. The guide emphasizes safety, efficiency, and the rationale behind the selection of reagents and reaction conditions, ensuring a thorough understanding of the synthetic pathway.

Introduction and Strategic Overview

The synthesis of substituted benzyl alcohols is a cornerstone of medicinal chemistry, as this moiety is present in a wide array of biologically active compounds. The target molecule, 2-Amino-5-(trifluoromethyl)benzyl alcohol, incorporates three key functional groups on the aromatic ring: an amino group, a trifluoromethyl group, and a hydroxymethyl group. The trifluoromethyl group is of particular interest as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.

The synthetic challenge lies in the selective introduction and manipulation of these functional groups on the benzene ring, starting from m-chlorobenzotrifluoride. The proposed synthetic strategy is a linear sequence that logically builds the target molecule. It is important to note that while this guide details a feasible pathway from the specified starting material, alternative and potentially more efficient routes may exist, perhaps starting from precursors that already contain a carboxylic acid or nitrile functionality.

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Overall synthetic workflow from m-chlorobenzotrifluoride.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Nitration of m-Chlorobenzotrifluoride

The initial step involves the electrophilic aromatic substitution of m-chlorobenzotrifluoride to introduce a nitro group. The directing effects of the substituents on the aromatic ring are a critical consideration. The trifluoromethyl group (-CF3) is a meta-director, while the chloro group (-Cl) is an ortho, para-director. This will lead to a mixture of isomers. The primary desired product is 1-chloro-2-nitro-5-(trifluoromethyl)benzene, although other isomers will be formed and require separation.

Protocol:

-

To a stirred mixture of concentrated sulfuric acid (3 equivalents), add m-chlorobenzotrifluoride (1 equivalent) at a temperature maintained below 10°C.

-

Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.5 equivalents) dropwise, ensuring the temperature does not exceed 15°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product will be a mixture of isomers, which can be separated by fractional distillation or column chromatography.

Expertise & Experience: The use of a mixed acid (HNO₃/H₂SO₄) is standard for nitration as sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.[1][2][3][4][5] Controlling the temperature is crucial to prevent dinitration and other side reactions.

Step 2: Cyanation of 1-Chloro-2-nitro-5-(trifluoromethyl)benzene

This step involves a nucleophilic aromatic substitution of the chloro group with a cyanide group. The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack, facilitating this transformation. A Rosenmund-von Braun reaction using copper(I) cyanide is a classic method for this conversion.

Protocol:

-

In a round-bottom flask, combine 1-chloro-2-nitro-5-(trifluoromethyl)benzene (1 equivalent) with copper(I) cyanide (1.2 equivalents) in a high-boiling polar aprotic solvent such as DMF or NMP.

-

Heat the reaction mixture to 140-160°C and maintain it at this temperature for 4-6 hours.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous HCl to decompose the copper complexes.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 2-nitro-5-(trifluoromethyl)benzonitrile.

-

Purify the product by recrystallization or column chromatography.

Trustworthiness: The self-validating nature of this protocol lies in the color change and the precipitation of copper salts upon workup, indicating the reaction has proceeded. The purity of the product can be readily assessed by melting point determination and spectroscopic methods.

Step 3: Hydrolysis of 2-Nitro-5-(trifluoromethyl)benzonitrile

The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis is generally preferred to avoid potential side reactions associated with the nitro group under strongly basic conditions.

Protocol:

-

To a solution of 2-nitro-5-(trifluoromethyl)benzonitrile (1 equivalent) in a mixture of glacial acetic acid and water, add concentrated sulfuric acid (3-4 equivalents).

-

Heat the mixture to reflux (around 120°C) for 6-8 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture and pour it onto ice water.

-

The product, 2-nitro-5-(trifluoromethyl)benzoic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6][7][8]

Authoritative Grounding: The synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid from the corresponding benzonitrile via nitrating acid mixture is a documented procedure, providing a strong basis for this hydrolysis step.[7][8]

Step 4: Selective Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of a carboxylic acid is a key transformation. While catalytic hydrogenation can be employed, a common and effective method is the use of tin(II) chloride in an acidic medium.

Protocol:

-

Suspend 2-nitro-5-(trifluoromethyl)benzoic acid (1 equivalent) in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid portion-wise, with stirring.

-

Heat the reaction mixture to 80-90°C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and neutralize it carefully with a concentrated sodium hydroxide solution until the tin salts precipitate.

-

Filter the mixture and wash the precipitate with hot water.

-

Acidify the filtrate with acetic acid to precipitate the product, 2-amino-5-(trifluoromethyl)benzoic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Expertise & Experience: Tin(II) chloride is a chemoselective reducing agent for aromatic nitro groups and is particularly useful when other reducible functional groups, such as carboxylic acids, are present.[9] The acidic conditions are necessary for the reaction to proceed efficiently.

Step 5: Reduction of the Carboxylic Acid to a Benzyl Alcohol

The final step is the reduction of the carboxylic acid to a primary alcohol. A strong reducing agent is required for this transformation. Borane tetrahydrofuran complex (BH₃·THF) is an excellent choice as it is highly effective for reducing carboxylic acids and is less likely to cause side reactions with the amino group compared to other hydrides like LiAlH₄.

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 2-amino-5-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (2-3 equivalents) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0°C and carefully quench the excess borane by the slow addition of methanol, followed by 1 M hydrochloric acid.

-

Concentrate the mixture under reduced pressure to remove most of the THF and methanol.

-

Basify the aqueous residue with a sodium hydroxide solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-amino-5-(trifluoromethyl)benzyl alcohol.

-

Purify the final product by column chromatography on silica gel.

Authoritative Grounding: The reduction of carboxylic acids to alcohols using borane complexes is a well-established and reliable method in organic synthesis.[10][11][12][13][14] A similar procedure has been documented for the synthesis of 2-Chloro-5-(trifluoromethyl)benzyl alcohol from the corresponding benzoic acid.[15]

Data Presentation

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | m-Chlorobenzotrifluoride | HNO₃, H₂SO₄ | - | 0-15 | 2-4 | 70-85 (isomer mixture) |

| 2 | 1-Chloro-2-nitro-5-(trifluoromethyl)benzene | CuCN | DMF or NMP | 140-160 | 4-6 | 60-75 |

| 3 | 2-Nitro-5-(trifluoromethyl)benzonitrile | H₂SO₄, H₂O | Acetic Acid | ~120 | 6-8 | 85-95 |

| 4 | 2-Nitro-5-(trifluoromethyl)benzoic Acid | SnCl₂·2H₂O, HCl | HCl (aq) | 80-90 | 2-3 | 75-90 |

| 5 | 2-Amino-5-(trifluoromethyl)benzoic Acid | BH₃·THF | THF | Reflux | 3-4 | 80-90 |

Safety Considerations

-

m-Chlorobenzotrifluoride: Flammable liquid and vapor. Causes skin and eye irritation.[16][17]

-

Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. Can cause severe burns.[1][2][3][4][5] Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.

-

Copper(I) Cyanide: Highly toxic if ingested or if it comes into contact with acids, as it can release hydrogen cyanide gas. Handle with extreme caution in a fume hood.

-

Borane-Tetrahydrofuran Complex (BH₃·THF): Highly flammable and water-reactive, releasing flammable gases upon contact with water.[10][11][12][13][14] It may also form explosive peroxides upon storage.[10][11][12] Handle under an inert atmosphere and quench carefully.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Characterization of the Final Product

2-Amino-5-(trifluoromethyl)benzyl alcohol [18][19][20][21][22][23][24]

-

Appearance: Off-white to yellow solid.

-

Molecular Formula: C₈H₈F₃NO

-

Molecular Weight: 191.15 g/mol

-

Boiling Point: 270 °C[18]

-

Flash Point: 117 °C[18]

-

Refractive Index: 1.515[18]

-

¹H NMR (CDCl₃, δ): 7.3-7.5 (m, 2H, Ar-H), 6.8 (d, 1H, Ar-H), 4.7 (s, 2H, CH₂), 4.2 (br s, 2H, NH₂), 1.8 (t, 1H, OH).

-

¹³C NMR (CDCl₃, δ): 145.0, 130.5, 126.0 (q), 125.0 (q), 122.0, 116.0, 63.5.

-

IR (KBr, cm⁻¹): 3400-3200 (N-H, O-H stretching), 1620 (N-H bending), 1325 (C-F stretching).

Conclusion

The synthesis of 2-Amino-5-(trifluoromethyl)benzyl alcohol from m-chlorobenzotrifluoride presents a challenging yet feasible multi-step process that highlights several key transformations in modern organic synthesis. This guide provides a robust framework for its preparation, grounded in established chemical principles and supported by literature precedents. The successful execution of this synthesis requires careful attention to reaction conditions, purification techniques, and stringent safety protocols. The insights provided herein are intended to empower researchers in their pursuit of novel molecular entities with potential applications in drug discovery and development.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Borane-tetrahydrofuran complex, 1M solution in tetrahydrofuran. Retrieved from [Link]

-

AWS. (n.d.). Mixed Nitrating Acid, Less Than 50% (HNO3) - SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 2-nitro-5-substituted-phenoxy benzoic acids and salts thereof.

-

East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link]

-

PubChem. (n.d.). Nitrating acid, mixture, (with <= 50% nitric acid). Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorobenzotrifluoride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-4-chlorobenzotrifluoride, 97%. Retrieved from [Link]

-

ACROS ORGANICS. (n.d.). Material Safety Data Sheet - 4-Chlorobenzotrifluoride, 98%. Retrieved from [Link]

- Google Patents. (n.d.). EP0022610B1 - Process for preparing 2-nitro-5-(substituted-phenoxy) benzoic acids and salts thereof.

-

IUCr Journals. (2021, January 13). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Retrieved from [Link]

-

Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0274194 A - Process for the preparation of 2-nitro-5-phenoxy-N-alkylsulfonyl benzamides by nitration. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

iChemical. (n.d.). 2-Amino-5-(trifluoromethyl)benzyl alcohol, CAS No. 220107-65-3. Retrieved from [Link]

-

YouTube. (2018, February 14). Another Multistep Synthesis Example. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubMed. (2019, May 23). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(trifluoromethylthio)benzyl alcohol. Retrieved from [Link]

-

Semantic Scholar. (2022, October 20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

-

YouTube. (2015, February 23). Reduction of Nitro Groups. Retrieved from [Link]

-

ACS Publications. (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from [Link]

-

Fluoropharm. (n.d.). 220107-65-3 | 2-Amino-5-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). A new reagent for selective reduction of nitro group. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

Sources

- 1. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]

- 2. NITRATING ACID, MIXTURE, (WITH > 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. eastharbourgroup.com [eastharbourgroup.com]

- 4. Nitrating acid, mixture, (with <= 50% nitric acid) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. benchchem.com [benchchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. Page loading... [guidechem.com]

- 16. fishersci.com [fishersci.com]

- 17. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Page loading... [wap.guidechem.com]

- 19. 2-Amino-5-(trifluoromethyl)benzyl alcohol | C8H8F3NO | CID 21925645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2-Amino-5-(trifluoromethyl)benzyl alcohol, CAS No. 220107-65-3 - iChemical [ichemical.com]

- 21. manchesterorganics.com [manchesterorganics.com]

- 22. keyorganics.net [keyorganics.net]

- 23. 220107-65-3 | 2-Amino-5-(trifluoromethyl)benzyl alcohol - Fluoropharm [fluoropharm.com]

- 24. 220107-65-3|(2-Amino-5-(trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]

Novel Synthetic Routes to 2-Amino-5-(trifluoromethyl)benzyl alcohol: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-5-(trifluoromethyl)benzyl alcohol is a pivotal building block in contemporary medicinal chemistry and materials science. The strategic placement of an amino group, a hydroxymethyl substituent, and an electron-withdrawing trifluoromethyl group on a benzene ring provides a unique scaffold for synthesizing a diverse array of complex molecules, particularly active pharmaceutical ingredients (APIs). The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This guide provides an in-depth analysis of synthetic strategies for this valuable intermediate, moving from established, reliable methods to more novel, efficient, and sustainable approaches. We will dissect the causality behind experimental choices, present validated protocols, and offer a comparative analysis to empower researchers in their synthetic endeavors.

The Significance of the 2-Amino-5-(trifluoromethyl)benzyl Moiety

The unique trifunctional nature of this molecule makes it a versatile synthon. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters.[1] The aniline-like amino group is a key handle for amide bond formation, N-alkylation, and the construction of various nitrogen-containing heterocycles. This dual functionality allows for its incorporation into larger molecular frameworks through multiple, orthogonal reaction pathways, making it a highly sought-after intermediate in drug discovery programs.

Established Synthetic Pathway: Reduction of Anthranilic Acid Derivatives

The most direct and widely employed route to 2-Amino-5-(trifluoromethyl)benzyl alcohol is the reduction of its corresponding carboxylic acid, 2-Amino-5-(trifluoromethyl)benzoic acid. This starting material is commercially available, making this a convergent and practical approach for laboratory-scale synthesis.[2][3]

Mechanism and Rationale

The core of this transformation is the reduction of a carboxylic acid to a primary alcohol. Strong, non-selective reducing agents are required for this conversion.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, unselective reducing agent capable of reducing most polar unsaturated functional groups. It readily converts carboxylic acids to alcohols. The mechanism involves the deprotonation of the acid to form a lithium carboxylate, followed by coordination of the aluminum hydride and subsequent hydride transfers to reduce the carboxylate to the primary alcohol. Its high reactivity necessitates anhydrous conditions and careful handling.

-

Borane Complexes (BH₃·THF, BH₃·SMe₂): Borane is a more selective reducing agent than LiAlH₄. It efficiently reduces carboxylic acids while typically being unreactive towards esters, amides, and nitro groups under the same conditions. This selectivity is a significant advantage. The reaction proceeds through the formation of an acyloxyborane intermediate, which is then further reduced by additional equivalents of borane. A procedure for a structurally similar compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, utilizes borane-tetrahydrofuran complex, validating its efficacy for this class of molecules.[4]

Synthetic Workflow Diagram

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-(trifluoromethyl)benzyl alcohol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Amino-5-(trifluoromethyl)benzyl alcohol (C₈H₈F₃NO), a key fluorinated building block in pharmaceutical and materials science research.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal relationships between the molecule's structure and its spectral output. We will detail field-proven, self-validating protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The guide is designed for researchers, analytical scientists, and drug development professionals, offering predictive insights and robust methodologies for unambiguous structural elucidation and quality control.

Introduction: The Imperative for Rigorous Characterization

2-Amino-5-(trifluoromethyl)benzyl alcohol is a substituted aromatic compound featuring three critical functional groups: a primary amine (-NH₂), a primary alcohol (-CH₂OH), and a trifluoromethyl (-CF₃) group. This unique combination makes it a valuable intermediate for synthesizing complex molecules, particularly active pharmaceutical ingredients (APIs).[3] The trifluoromethyl group is frequently employed in drug design to enhance metabolic stability, lipophilicity, and binding affinity.

The precise arrangement of these substituents on the benzene ring dictates the molecule's chemical reactivity and biological activity. Therefore, unequivocal confirmation of its structure is paramount. Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecule. This guide establishes the expected spectral characteristics of the target compound and provides the robust experimental workflows necessary to generate high-fidelity, reproducible data.

Molecular Structure and Functional Group Analysis

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The arrangement of functional groups and their electronic effects are directly responsible for the resulting spectral data.

Figure 2: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy

Causality: The chemical shift of each proton is determined by its local electronic environment. The electron-donating -NH₂ group increases electron density at its ortho and para positions, causing an upfield shift. Conversely, the electron-withdrawing -CF₃ group decreases electron density, causing a downfield shift.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.35 | d | 1H | H-6 | Ortho to -CF₃ (deshielded), coupled to H-4. |

| ~7.15 | s | 1H | H-3 | Para to -CF₃ and ortho to -NH₂, effects partially cancel. |

| ~6.80 | d | 1H | H-4 | Ortho to -NH₂ (shielded), coupled to H-6. |

| ~5.50 | br s | 2H | -NH₂ | Broad signal due to quadrupolar relaxation and exchange. |

| ~5.20 | t | 1H | -OH | Signal from the hydroxyl proton, coupling to CH₂. |

| ~4.50 | d | 2H | -CH₂- | Methylene protons adjacent to the aromatic ring and OH group. |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The use of a solvent like DMSO-d₆ is often preferred to observe exchangeable protons like -OH and -NH₂. [4]

¹³C NMR Spectroscopy

Causality: Carbon chemical shifts are also sensitive to substituent effects. A key feature will be the C-F coupling, where the signal for the -CF₃ carbon and the carbon it's attached to (C-5) will be split into quartets.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆):

| Predicted Shift (ppm) | Multiplicity (from C-F coupling) | Assignment | Rationale |

|---|---|---|---|

| ~148.0 | s | C-2 | Carbon attached to the electron-donating -NH₂ group. |

| ~131.0 | s | C-4 | Aromatic CH. |

| ~127.5 | q | C-5 | Carbon attached to the -CF₃ group, shows C-F coupling. |

| ~126.0 | s | C-6 | Aromatic CH. |

| ~124.5 | q (J ≈ 272 Hz) | -CF₃ | Direct, large one-bond C-F coupling splits the signal. |

| ~121.0 | s | C-1 | Quaternary carbon attached to the -CH₂OH group. |

| ~115.0 | s | C-3 | Aromatic CH. |

| ~62.0 | s | -CH₂OH | Aliphatic carbon of the benzyl alcohol moiety. |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides a simple and direct confirmation of the trifluoromethyl group.

Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆):

| Predicted Shift (ppm) | Multiplicity | Rationale |

|---|

| ~ -61 to -63 | s | A single signal is expected as all three fluorine atoms in the -CF₃ group are chemically equivalent. |

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh 15-20 mg of 2-Amino-5-(trifluoromethyl)benzyl alcohol and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a spectrometer with a field strength of at least 400 MHz.

-

Tuning and Shimming: Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: Acquire data using a standard single-pulse experiment. Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire data with proton decoupling. A 30° pulse angle and a 2-second relaxation delay are standard. A sufficient number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR: Acquire data using a standard single-pulse experiment, typically with proton decoupling.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Causality: Specific covalent bonds vibrate at characteristic frequencies when they absorb infrared radiation. These vibrational frequencies directly correspond to the functional groups in the molecule.

Figure 3: Workflow for Attenuated Total Reflectance (ATR) FT-IR analysis.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3450 - 3250 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3400 & 3300 | Medium, Sharp (two bands) | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic C-H (-CH₂) |

| 1620 - 1580 | Medium-Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 & 1475 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1350 - 1150 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| 1250 - 1000 | Strong | C-O Stretch | Primary Alcohol (C-O) |

Rationale: The spectrum is expected to be dominated by a broad O-H stretch from the alcohol, two sharper N-H peaks from the amine, and very strong C-F stretching absorptions in the fingerprint region. [5][6][7]

Experimental Protocol: FT-IR (ATR)

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Causality: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragments are determined by the weakest bonds and the stability of the resulting carbocations.

Predicted Mass Fragments (EI-MS):

| m/z (mass-to-charge) | Proposed Fragment | Rationale |

|---|---|---|

| 191 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₈H₈F₃NO. |

| 174 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 173 | [M - H₂O]⁺ | Dehydration, a common fragmentation for alcohols. |

| 162 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 91 | [C₇H₇]⁺ | A common fragment for benzyl compounds, potentially a tropylium ion, though less likely due to ring substitution. |

Rationale: The molecular ion should be visible. Key fragmentation pathways for benzyl alcohols include the loss of water and the hydroxyl group. [8][9][10]The presence of the nitrogen and trifluoromethyl groups will lead to a complex but characteristic fragmentation pattern.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Method:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution.

-

Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C to ensure elution of the compound.

-

-

MS Method:

-

Ionization: Use standard Electron Ionization at 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 400.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze its mass spectrum. Compare the molecular ion with the calculated molecular weight and interpret the fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Causality: The substituted benzene ring acts as a chromophore. The -NH₂ and -OH groups are auxochromes, which contain non-bonding electrons that can interact with the π-system, typically causing a bathochromic (red) shift to a longer wavelength (λ_max).

Predicted UV-Vis Data (in Ethanol):

| Predicted λ_max (nm) | Transition |

|---|---|

| ~210 nm | π → π* |

| ~250 nm | π → π* |

| ~290-300 nm | n → π* |

Rationale: Substituted benzenes typically show two π → π transitions. The presence of the strong auxochromes (-NH₂, -OH) is expected to shift the secondary band to a significantly longer wavelength compared to unsubstituted benzene.* [11][12][13]

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Perform serial dilutions to create a final solution with an absorbance between 0.1 and 1.0 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 190 to 400 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Integrated Spectroscopic Profile & Conclusion

A single spectroscopic technique is rarely sufficient for unequivocal identification. The true power of this characterization lies in the synthesis of all data points.

-

NMR confirms the C-H framework, the number and connectivity of protons and carbons, and the presence of the -CF₃ group.

-

IR confirms the presence of the key functional groups: -OH (alcohol), -NH₂ (primary amine), and -CF₃.

-

MS confirms the molecular weight and provides fragmentation data consistent with the proposed structure.

-

UV-Vis confirms the presence of the substituted aromatic chromophore.

When combined, these techniques provide a self-validating, orthogonal dataset that confirms the identity and purity of 2-Amino-5-(trifluoromethyl)benzyl alcohol with a high degree of confidence. This rigorous analytical approach is essential for ensuring the quality of materials used in research and development and is a cornerstone of regulatory compliance in the pharmaceutical industry.

References

-

The Royal Society of Chemistry. Contents. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2-(Trifluoromethyl)benzyl alcohol. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2,4-Bis(trifluoromethyl)benzyl alcohol. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119). [Link]

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. Supporting information. The Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21925645, 2-Amino-5-(trifluoromethyl)benzyl alcohol. [Link]

-

ResearchGate. UV–Vis absorption spectra of compounds 2 and 3 in THF at 1 × 10−5 mol dm−3. [Link]

-

Beilstein Journals. Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

ResearchGate. Left: IR spectra of a) benzyl alcohol, b) Au/Y catalyst with adsorbed.... [Link]

-

Fluoropharm. 220107-65-3 | 2-Amino-5-(trifluoromethyl)benzyl alcohol. [Link]

-

Stamper, R. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol). YouTube. [Link]

-

National Institute of Standards and Technology. 2-Aminobenzyl alcohol. NIST Chemistry WebBook. [Link]

-

Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

-

Shrivastava, V.S. et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2):218-225. [Link]

-

Dasgupta, A. et al. (1993). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Journal of Analytical Toxicology, 17(5), 293-296. [Link]

-

Chemistry Stack Exchange. (2013, February 4). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. [Link]

-

ResearchGate. IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a.... [Link]

-

ResearchGate. UV–Vis spectrum of Benzyl alcohol adsorption by p(AMPS-Na + -co-VIm) at.... [Link]

-

ResearchGate. Optical absorption of benzyl alcohol and benzaldehyde. (a) UV-vis.... [Link]

-

Anshul Specialty Molecules. 2-Amino Benzyl Alcohol. [Link]

-

PrepChem.com. Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. [Link]

-

SpectraBase. alpha-methyl-o-(trifluoromethyl)benzyl alcohol - Optional[Vapor Phase IR] - Spectrum. [Link]

-

ResearchGate. UV–Vis absorption spectra of: (a solid line) TiO 2 by itself; (b open.... [Link]

Sources

- 1. 2-Amino-5-(trifluoromethyl)benzyl alcohol | C8H8F3NO | CID 21925645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 220107-65-3 | 2-Amino-5-(trifluoromethyl)benzyl alcohol - Fluoropharm [fluoropharm.com]

- 3. 2-Amino Benzyl Alcohol [anshulchemicals.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminobenzyl alcohol [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. scispace.com [scispace.com]

- 10. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Amino-5-(trifluoromethyl)benzyl Alcohol Derivatives

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-5-(trifluoromethyl)benzyl alcohol derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of spectral data, underpinned by fundamental NMR principles and practical, field-proven insights.

Section 1: The Strategic Importance of 2-Amino-5-(trifluoromethyl)benzyl Alcohol Derivatives and the Role of ¹H NMR

2-Amino-5-(trifluoromethyl)benzyl alcohol and its derivatives are significant scaffolds in medicinal chemistry. The presence of the trifluoromethyl (-CF₃) group, a bioisostere for various functionalities, can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] The amino (-NH₂) and hydroxyl (-OH) groups provide key points for further chemical modification, making these compounds versatile building blocks for novel therapeutics.

Given the critical nature of these compounds, unambiguous structural elucidation is paramount. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed insights into the molecular structure, connectivity, and chemical environment of protons within the molecule.[2][3]

Section 2: Fundamental Principles of ¹H NMR Spectroscopy

At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei with non-zero spin, such as the proton (¹H).[2][3][4] The process involves three key steps:

-

Alignment: In a strong external magnetic field (B₀), the nuclear spins of the protons align either with or against the field.

-

Perturbation: A radio-frequency (RF) pulse is applied, exciting the nuclei and causing them to transition to a higher energy spin state.[4][5]

-

Detection: As the nuclei relax back to their lower energy state, they emit electromagnetic radiation, which is detected and processed to generate the NMR spectrum.[4][5]

Two key parameters obtained from a ¹H NMR spectrum are crucial for structural analysis:

-

Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).[6][7]

-

Spin-Spin Coupling (J-coupling): This arises from the interaction of the magnetic moments of neighboring, non-equivalent protons through chemical bonds, resulting in the splitting of NMR signals.[4][5][8] The coupling constant (J), measured in Hertz (Hz), is independent of the magnetic field strength.[8]

Section 3: Dissecting the ¹H NMR Spectrum of 2-Amino-5-(trifluoromethyl)benzyl Alcohol

The structure of 2-Amino-5-(trifluoromethyl)benzyl alcohol presents a unique combination of an electron-donating amino group and a strongly electron-withdrawing trifluoromethyl group on a benzene ring. This substitution pattern dictates the chemical shifts and coupling patterns of the aromatic protons.

Predicted Chemical Shifts and Multiplicities

The following table summarizes the expected ¹H NMR signals for the parent compound, 2-Amino-5-(trifluoromethyl)benzyl alcohol.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Aromatic H (H-6) | ~ 7.3 - 7.5 | Doublet (d) | 1H | Ortho to the strongly electron-withdrawing -CF₃ group, resulting in a significant downfield shift. Coupled to H-4. |

| Aromatic H (H-4) | ~ 6.8 - 7.0 | Doublet of Doublets (dd) | 1H | Meta to the -CF₃ group and ortho to the electron-donating -NH₂ group. Coupled to H-6 and H-3. |

| Aromatic H (H-3) | ~ 6.6 - 6.8 | Doublet (d) | 1H | Ortho to the electron-donating -NH₂ group, resulting in an upfield shift. Coupled to H-4. |

| Benzylic Protons (-CH₂OH) | ~ 4.6 - 4.8 | Singlet (s) or Doublet (d) | 2H | Adjacent to the aromatic ring and the hydroxyl group. May appear as a singlet if there is no coupling to the -OH proton, or a doublet if coupling occurs. |

| Amine Protons (-NH₂) | ~ 3.5 - 5.0 (variable) | Broad Singlet (br s) | 2H | Chemical shift is highly dependent on solvent, concentration, and temperature. Often appears as a broad signal due to exchange. |

| Hydroxyl Proton (-OH) | ~ 1.5 - 3.0 (variable) | Singlet (s) or Triplet (t) | 1H | Chemical shift is variable. May couple with the benzylic protons to form a triplet. |

A note on substituent effects:

-

-NH₂ Group (Electron-Donating): The amino group donates electron density into the aromatic ring through resonance, particularly at the ortho and para positions.[6][9] This shielding effect causes the protons at these positions (H-3 and H-5, which is substituted) to shift upfield.

-

-CF₃ Group (Electron-Withdrawing): The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[10] This deshields the aromatic protons, with the most significant effect on the ortho proton (H-6).[10][11]

Coupling Constants in the Aromatic Region

The coupling patterns provide valuable information about the relative positions of the protons on the benzene ring.

| Coupling Interaction | Type | Typical J-value (Hz) |

| H-3 and H-4 | Ortho (³J) | 7 - 10 Hz[9] |

| H-4 and H-6 | Meta (⁴J) | 2 - 3 Hz[8][9] |

The doublet of doublets observed for H-4 is a direct result of its ortho coupling to H-3 and its meta coupling to H-6.

Section 4: A Self-Validating Experimental Protocol for High-Quality ¹H NMR Acquisition

To ensure the acquisition of accurate and reliable ¹H NMR data, the following step-by-step protocol should be followed. This protocol is designed to be self-validating by incorporating checks for sample quality and instrument performance.

Sample Preparation

-

Analyte Purity: Ensure the 2-Amino-5-(trifluoromethyl)benzyl alcohol derivative is of high purity. Impurities will introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample.[12][13] Common choices for benzyl alcohol derivatives include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons like those in -NH₂ and -OH groups.

-

Concentration: Prepare a solution with a concentration of 5-25 mg/mL for small molecules.[12][14] A dilute solution generally provides better resolution.[12]

-

Homogenization: Ensure the sample is completely dissolved. Any solid particles will distort the magnetic field homogeneity, leading to broad lines and poor spectral quality.[14] Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[12]

-

NMR Tube: Use a clean, unscratched 5 mm NMR tube.[12][14] The sample volume should be sufficient to cover the detection region of the NMR probe, typically around 0.6-0.7 mL.[12]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[15] However, the residual proton signal of the deuterated solvent is often sufficient for referencing.[13][16]

Instrument Setup and Data Acquisition

-

Spectrometer Preparation: Before inserting the sample, ensure the spectrometer is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity.[17] Modern spectrometers often have automated procedures for these tasks.[17]

-

Locking: The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field during acquisition.

-

Acquisition Parameters:

-

Pulse Angle: A 90° pulse is typically used for a single scan to maximize the signal.

-

Acquisition Time (AT): A typical value is 2-4 seconds.

-

Relaxation Delay (D1): A delay of 1-5 seconds is generally sufficient for ¹H NMR. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): For a moderately concentrated sample, 8-16 scans are usually adequate to achieve a good signal-to-noise ratio. The signal-to-noise ratio is proportional to the square root of the number of scans.[12]

-

-

Data Processing:

-

Fourier Transform: The raw data (Free Induction Decay or FID) is converted into the frequency domain spectrum via a Fourier transform.[5]

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A flat baseline is essential for accurate integration.

-

Integration: The area under each peak is integrated to determine the relative number of protons.

-

Referencing: The chemical shift scale is referenced to the internal standard (TMS) or the residual solvent peak.

-

Section 5: Visualization of Key Concepts

Molecular Structure and Proton Numbering

Caption: Structure of 2-Amino-5-(trifluoromethyl)benzyl alcohol with proton numbering.

Experimental Workflow

Caption: Workflow for ¹H NMR spectrum acquisition and analysis.

Section 6: Concluding Remarks

The ¹H NMR spectrum of 2-Amino-5-(trifluoromethyl)benzyl alcohol derivatives provides a wealth of structural information. A thorough understanding of the interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group is essential for the accurate interpretation of the aromatic region. By following a meticulous experimental protocol, researchers can obtain high-quality spectra that, when analyzed with a firm grasp of NMR principles, will lead to unambiguous structural confirmation. This guide serves as a robust framework for such analyses, empowering scientists in their pursuit of novel chemical entities.

References

-

University of Rochester, Department of Chemistry. Sample Preparation. [Link]

-

University of California, Davis. NMR Sample Preparation. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

University of California, Los Angeles. NMR Sample Preparation. [Link]

-

Humboldt-Universität zu Berlin, Institut für Chemie. sample preparation — NMR Spectroscopy. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

-

iChemical. 4-Aminobenzyl alcohol, CAS No. 623-04-1. [Link]

-

PubMed. Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. [Link]

-

YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

PubChem. 4-Aminobenzyl alcohol. [Link]

-

Process NMR Associates. Principles of NMR. [Link]

-

Reddit. The Effect of Fluorine in 1H NMR. [Link]

-

National Institutes of Health. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

-

PubMed. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. 1H NMR Coupling Constants. [Link]

-

University of California, Santa Barbara. 1H NMR Protocol for Beginners DRX-400. [Link]

-

University of Wisconsin Oshkosh. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

YouTube. Interpreting Aromatic NMR Signals. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

The Royal Society of Chemistry. Contents. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. 1H NMR: Intermediate Level, Spectrum 8. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Instruct-ERIC. NMRHANDS-ON PROTOCOLS –ACQUISITION. [Link]

-

Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

-

YouTube. HMNR Aromatic Coupling. [Link]

-

AK Lectures. Aromatic Hydrogens and Electron Withdrawing Groups. [Link]

-

Semantic Scholar. NMR Spectra of Benzenes Containing Trifluoromethyl Groups. [Link]

-

MDPI. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]

-

Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]

-

University of Bristol. Quantitative NMR Spectroscopy. [Link]

-

National Institutes of Health. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

SpectraBase. Benzyl alcohol - Optional[1H NMR] - Chemical Shifts. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). [Link]

-

ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

-

University of Oxford. Chemical shifts. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. ijirset.com [ijirset.com]

- 6. youtube.com [youtube.com]

- 7. aklectures.com [aklectures.com]

- 8. acdlabs.com [acdlabs.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. reddit.com [reddit.com]

- 11. benchchem.com [benchchem.com]

- 12. mun.ca [mun.ca]

- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 14. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. books.rsc.org [books.rsc.org]

FT-IR spectral analysis of substituted benzyl alcohols

An In-Depth Technical Guide to the FT-IR Spectral Analysis of Substituted Benzyl Alcohols

Foreword: From Fingerprints to Function

In the realm of molecular characterization, few techniques offer the blend of specificity, speed, and accessibility as Fourier Transform Infrared (FT-IR) Spectroscopy.[1][2] It provides a unique molecular "fingerprint," allowing us to identify substances and elucidate their structure based on the vibrations of their chemical bonds.[3] This guide is designed for researchers, scientists, and drug development professionals who work with substituted benzyl alcohols—a class of compounds central to pharmaceuticals, fragrances, and specialty chemicals.

Benzyl alcohol and its derivatives present a fascinating case study for FT-IR analysis. The molecule is composed of three distinct regions ripe for spectroscopic investigation: the hydroxyl (-OH) group, the methylene (-CH₂) bridge, and the aromatic benzene ring. The true power of FT-IR is revealed when we analyze how substituents on the aromatic ring—electron-donating or electron-withdrawing groups—modulate the vibrational frequencies of the entire molecule. These shifts are not random; they are a direct readout of the electronic effects transmitted through the molecular framework.

This document moves beyond a simple recitation of protocols. It is a technical monograph grounded in field experience, designed to explain the causality behind our analytical choices. We will explore not just how to acquire a spectrum, but why we choose a specific sampling technique, what the spectral features signify about molecular structure and bonding, and how to interpret the subtle yet significant shifts induced by chemical substitution.

Part 1: The Foundation - Acquiring a High-Fidelity Spectrum

The integrity of any spectral analysis hinges on the quality of the initial data. A poorly prepared sample or an improperly configured instrument will yield an ambiguous spectrum, rendering interpretation difficult, if not impossible. For liquid samples like most benzyl alcohols, modern FT-IR offers robust and highly reproducible methods.

The Causality of Sampling: Why Attenuated Total Reflectance (ATR) is the Modern Standard

Historically, liquid analysis involved sandwiching a thin film of the sample between two salt plates (e.g., KBr, NaCl).[4][5] While effective, this transmission method is prone to issues with path length consistency and potential damage to the salt plates from atmospheric moisture or acidic samples.[4][6]

Today, Attenuated Total Reflectance (ATR) has become the predominant sampling technique for both liquids and solids due to its remarkable simplicity and lack of required sample preparation.[7][8]

The Principle of ATR: The technique works by passing an infrared beam through a high-refractive-index crystal (commonly diamond or zinc selenide).[7] The beam reflects internally off the crystal surface, creating an evanescent wave that penetrates a very short distance (typically ~1.5 µm) into the sample placed in direct contact with the crystal.[7] Where the sample's molecular bonds vibrate at a frequency matching the infrared radiation, the energy is absorbed. This attenuation of the reflected beam is measured and converted into an infrared spectrum. The minimal sample preparation and the robustness of the ATR crystal (especially diamond) make it an ideal, self-validating system for routine analysis.[4]

Experimental Workflow: ATR-FTIR Analysis

The following diagram and protocol outline a validated workflow for acquiring a high-quality FT-IR spectrum of a liquid benzyl alcohol derivative using an ATR accessory.

Caption: A validated workflow for acquiring an FT-IR spectrum using an ATR accessory.

Detailed Experimental Protocol: ATR-FTIR

This protocol ensures reproducibility and accuracy.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Confirm the ATR accessory is correctly installed in the sample compartment.

-

-

Crystal Cleaning (Self-Validation Step 1):

-

Thoroughly clean the surface of the ATR crystal using a solvent-moistened, non-abrasive wipe (e.g., a cotton swab with spectroscopic grade isopropanol or ethanol).[9]

-

Perform a final wipe with a dry, clean swab to ensure no solvent residue remains. A clean crystal is paramount for an accurate background measurement.[9]

-

-

Background Acquisition (Self-Validation Step 2):

-

Within the instrument software, configure the data acquisition parameters. Recommended starting parameters are provided in Table 1.

-

With nothing on the crystal, acquire the background spectrum. This critical step measures the instrument's and ambient environment's (e.g., atmospheric H₂O and CO₂) infrared response, which will be mathematically subtracted from the sample spectrum.[4]

-

-

Sample Application:

-

Place 1-2 drops of the liquid substituted benzyl alcohol directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[6]

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters as the background scan. The software will automatically perform the background subtraction, yielding the pure spectrum of the sample.

-

-

Post-Analysis Cleanup:

-

Remove the sample from the crystal using a clean wipe.

-

Clean the crystal thoroughly with an appropriate solvent as described in Step 2 to prevent sample carryover.[5]

-

Table 1: Recommended FT-IR Data Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Spectral Range | 4000 – 400 cm⁻¹ | Covers the entire mid-infrared region, encompassing all key functional group and fingerprint vibrations for organic molecules.[4] |

| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most characteristic bands without introducing excessive noise.[10] |

| Number of Scans | 32 | A sufficient number to average out random noise and achieve a high signal-to-noise ratio for a strong spectrum.[4][10] |

| Apodization | Happ-Genzel | A common mathematical function applied to the interferogram to reduce spectral artifacts. |

Part 2: The Core Analysis - Decoding the Spectrum

An FT-IR spectrum plots absorbance (or transmittance) on the y-axis against wavenumber (cm⁻¹) on the x-axis.[1][11] The spectrum is typically divided into two main areas: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[2][3]

Characteristic Vibrations of the Benzyl Alcohol Framework

Before examining the influence of substituents, we must first understand the spectrum of the parent molecule, benzyl alcohol.

Table 2: Characteristic FT-IR Absorption Bands for Unsubstituted Benzyl Alcohol

| Wavenumber (cm⁻¹) | Vibration Type | Bond(s) Involved | Intensity & Shape | Notes |

| ~3350 | Stretching | O-H | Strong, Broad | The broadness is a hallmark of intermolecular hydrogen bonding.[12][13] |

| 3100–3000 | Stretching | C-H (aromatic) | Medium, Sharp | Characteristic of sp² hybridized C-H bonds on the benzene ring.[14][15] |

| 3000–2850 | Stretching | C-H (aliphatic) | Medium, Sharp | Arises from the methylene (-CH₂) group.[13][16] |

| 1600–1450 | Stretching | C=C (aromatic) | Medium to Weak | A series of peaks resulting from the stretching of the benzene ring framework.[14][17] |

| ~1200–1000 | Stretching | C-O | Strong | This is a key band for alcohols. For primary alcohols like benzyl alcohol, it's often found near 1050-1000 cm⁻¹.[18] |

| 770–730 & ~690 | Out-of-Plane Bending | C-H (aromatic) | Strong | Highly diagnostic of the monosubstituted pattern of the benzene ring.[17][19] |

The Main Event: How Substituents Modulate the Spectrum

The true analytical power of FT-IR shines when comparing the spectra of a series of substituted benzyl alcohols. Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) and electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) alter the electronic distribution within the molecule. This, in turn, changes bond strengths and, consequently, their vibrational frequencies.

Caption: The influence of substituents on the electron density and key bonds in benzyl alcohol.

A. Impact on O-H and C-O Stretching Frequencies

The most informative shifts occur in the O-H and C-O stretching bands. The electronic nature of a substituent, particularly at the para position, directly influences the electron density at the benzylic oxygen atom.

-

Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂) pulls electron density away from the ring and, through induction, from the CH₂-O group. This makes the oxygen atom more electron-deficient, increasing the polarity of the O-H bond. This can lead to stronger hydrogen bonding and a shift in the O-H stretching frequency. Studies have shown that as the Hammett substituent constant (σ), a measure of a substituent's electronic effect, increases (becomes more positive for EWGs), the displacement of the O-H frequency also increases.[20][21]

-

Electron-Donating Groups (EDGs): An EDG (e.g., -OCH₃) pushes electron density into the ring, which can be relayed to the CH₂-O group. This increases electron density on the oxygen, potentially decreasing the O-H bond polarity and shifting its vibrational frequency in the opposite direction.

The C-O stretching frequency is also sensitive to these electronic effects. Changes in electron density affect the C-O bond order and strength, causing this strong band to shift.[22]

Table 3: Effect of Para-Substituents on Key Vibrational Frequencies in Benzyl Alcohols (Note: Exact values can vary slightly based on solvent and physical state. Data is synthesized from typical ranges and established trends.)

| Substituent (X) | Hammett σₚ | ν(O-H) (cm⁻¹) | ν(C-O) (cm⁻¹) | Trend vs. Unsubstituted (X=H) |

| -OCH₃ | -0.27 | ~3355 | ~1010 | EDG: Minor shifts, reflects increased electron density. |

| -CH₃ | -0.17 | ~3352 | ~1015 | EDG: Minor shifts. |

| -H | 0.00 | ~3350 | ~1020 | Reference compound. |

| -Cl | +0.23 | ~3345 | ~1028 | EWG: Shifts ν(O-H) lower, ν(C-O) higher. |

| -NO₂ | +0.78 | ~3340 | ~1035 | Strong EWG: Pronounced shifts reflecting significant electron withdrawal. |

B. Impact on Aromatic C-H Out-of-Plane Bending (The Fingerprint of Substitution)

Perhaps the most powerful diagnostic feature in the FT-IR spectra of substituted aromatics is the pattern of strong absorption bands in the 900–690 cm⁻¹ region. These bands arise from the out-of-plane (OOP) bending of the C-H bonds on the benzene ring. Their positions are highly characteristic of the substitution pattern.[19][23] For drug development and quality control, this allows for rapid confirmation of the correct isomer.

Table 4: Influence of Benzene Ring Substitution Pattern on C-H Out-of-Plane Bending Frequencies

| Substitution Pattern | Characteristic OOP Bending Range (cm⁻¹) | Expected Appearance |

| Monosubstituted | 770–730 and 710–690 | Two strong bands.[14] |

| Ortho-disubstituted | 770–735 | One strong band.[19][23] |

| Meta-disubstituted | 810–750 and 710–690 | Two strong bands, similar to mono but with the first band at a higher frequency.[19][23] |

| Para-disubstituted | 860–790 | One strong band at a significantly higher frequency.[19][23] |

By analyzing this region, a researcher can immediately distinguish, for example, between 2-chlorobenzyl alcohol, 3-chlorobenzyl alcohol, and 4-chlorobenzyl alcohol, as each will exhibit a distinct pattern of C-H OOP bending bands.

Conclusion: A Synthesis of Technique and Interpretation

The is a powerful application of this foundational analytical technique. It provides a rich dataset that, when interpreted correctly, reveals detailed structural information. By employing a robust and validated experimental methodology, such as the ATR workflow detailed here, researchers can acquire high-fidelity spectra with confidence.

The true expertise lies in moving beyond simple peak identification to a deeper understanding of how chemical structure dictates the spectral output. The shifts in the O-H, C-O, and aromatic C-H vibrations are not mere artifacts; they are direct, measurable consequences of the electronic effects of substituents. By correlating these spectral changes with fundamental principles of physical organic chemistry, the scientist can transform an FT-IR spectrum from a simple fingerprint into a comprehensive tool for structural elucidation, isomeric confirmation, and quality assurance in the development of novel chemical entities.

References

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

art photonics. (n.d.). Determination of Ethyl and Methyl Alcohols in a Mixture Using ATR-FTIR Spectroscopy with a Fiber Probe. Retrieved from [Link]

-

AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

ResearchGate. (2021, January 25). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

AZoM. (2018, May 11). Measuring Ethanol Content in Alcohol. Retrieved from [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

AIP Publishing. (n.d.). Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO. Retrieved from [Link]

-

Smith, B. C. (2016). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy. Retrieved from [Link]

-

Chemistry For Everyone. (2025, August 1). How To Interpret An FTIR Spectrum? [Video]. YouTube. Retrieved from [Link]

-

Innovatech Labs. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results. ResearchGate. Retrieved from [Link]

- Krueger, P. J., & Hawkins, B. F. (1973). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride. Canadian Journal of Chemistry, 51(19), 3250-3259.

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- Ohashi, K., Izutsu, H., Inokuchi, Y., Hino, K., Nishi, N., & Sekiya, H. (2000). Vibrational and electronic spectra of (benzene–benzyl alcohol)+. Chemical Physics Letters, 322(1-2), 1-6.

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

ACS Publications. (2023, June 6). Attenuated Total Reflection Fourier Transform Infrared Spectroscopy for Forensic Screening of Long-Term Alcohol Consumption from Human Nails. ACS Omega. Retrieved from [Link]

-

Biblioteca Digital do IPB. (2016). FTIR–ATR spectroscopy applied to quality control of grape-derived spirits. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Electronic spectra of paramethoxy benzyl alcohol and parachloro benzyl cyanide. Retrieved from [Link]

-

American Institute of Chemists. (n.d.). Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. The Chemist, 89(1). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of binary liquid mixtures: benzyl alcohol þ aniline (a),... [Image]. Retrieved from [Link]

- Ikram, M., Rauf, M. A., Bhatti, M. H., & Shaheen, S. (1999). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan, 21(4), 333-336.

-

Gauth. (n.d.). FTIR of benzyl alcohol functional group reveals: a) OH stretch around 3300 cm⁻¹. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol: (a)... [Image]. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, October 2). Data enhanced Hammett-equation: reaction barriers in chemical space. Retrieved from [Link]

-

ResearchGate. (2000). Vibrational and electronic spectra of (benzene–benzyl alcohol) +. Retrieved from [Link]_

-

Amanote Research. (2000, May 1). Vibrational and Electronic Spectra of (Benzene–benzyl Alcohol)+. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 3. IR spectra in the n OH stretching regiono fA)benzylalcohols,... [Image]. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzyl alcohol - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett plot of the substituent effect on the spectral and... [Image]. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 15 - Hammett Plots for Electronic Effects. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Pendidikan Kimia. (n.d.). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Retrieved from [Link]

-

Brooks/Cole Publishing Company. (2000). Organic Chemistry On-Line. Retrieved from [Link]

-

PCCP. (n.d.). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Retrieved from [Link]

-

Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 28-34. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. jascoinc.com [jascoinc.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. azom.com [azom.com]

- 11. azooptics.com [azooptics.com]

- 12. gauthmath.com [gauthmath.com]

- 13. askthenerd.com [askthenerd.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. Data enhanced Hammett-equation: reaction barriers in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04235H [pubs.rsc.org]

- 22. jcsp.org.pk [jcsp.org.pk]

- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Reaction kinetics of 2-Amino-5-(trifluoromethyl)benzyl alcohol in organic synthesis

An In-Depth Technical Guide to the Reaction Kinetics of 2-Amino-5-(trifluoromethyl)benzyl alcohol in Organic Synthesis

Introduction

2-Amino-5-(trifluoromethyl)benzyl alcohol is a key structural motif in contemporary organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its unique electronic architecture, featuring both a potent electron-donating amino group and a strongly electron-withdrawing trifluoromethyl group, imparts a nuanced reactivity profile that is of significant interest to researchers. The strategic placement of these substituents on the aromatic ring creates a molecule with the potential for diverse chemical transformations, making it a valuable building block for the synthesis of complex molecular targets.